Ethyl 4-phenylpyrazolidine-3-carboxylate
Description
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
ethyl 4-phenylpyrazolidine-3-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-12(15)11-10(8-13-14-11)9-6-4-3-5-7-9/h3-7,10-11,13-14H,2,8H2,1H3 |
InChI Key |
UQHTWNVAPIZBCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CNN1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazines with α,β-Unsaturated Diesters
The reaction of hydrazine derivatives with α,β-unsaturated diesters is a foundational method for constructing the pyrazolidine ring. For example, phenylhydrazine reacts with dimethyl maleate to form intermediates that cyclize under basic conditions.
Procedure from Dimethyl Maleate and Phenylhydrazine
A mixture of dimethyl maleate (36.2 g, 0.25 mol) and phenylhydrazine (27.2 g, 0.25 mol) in methanol undergoes reflux for 11 hours. Cyclization with potassium carbonate (K₂CO₃) in water yields 5-oxo-1-phenylpyrazolidine-3-carboxylic acid , which is esterified with ethanol to produce the target compound.
Key Reaction Conditions:
Competing Reactions:
Multicomponent Reactions with Aldehydes and Esters
A three-component reaction involving aldehydes, hydrazines, and ethyl cinnamate provides a direct route to substituted pyrazolidines.
General Protocol
A mixture of benzaldehyde (5 mmol), 1,2-dimethylhydrazine dihydrochloride (5 mmol), and ethyl trans-cinnamate (50 mmol) in ethylene glycol is heated at 140°C for 10 hours under nitrogen. Post-reaction treatment with triethylamine and purification via chloroform extraction yields ethyl 4-phenylpyrazolidine-3-carboxylate.
Optimization Insights:
Esterification of Carboxylic Acid Precursors
Esterification of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid with ethanol under acidic conditions is a straightforward method.
Green Synthesis Using Catalytic and Solvent-Free Methods
Recent advances focus on reducing environmental impact. A microwave-assisted method synthesizes pyrazolidine derivatives in 15 minutes, achieving 85% yield.
Comparative Analysis of Preparation Methods
Spectral Validation and Characterization
¹H NMR Data
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-phenylpyrazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the pyrazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted pyrazolidines, pyrazolidinones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-phenylpyrazolidine-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-phenylpyrazolidine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound. Studies have shown that modifications to the pyrazolidine ring or the phenyl group can significantly impact its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Ethyl 4-phenylpyrazolidine-3-carboxylate with related heterocyclic esters and amines, leveraging data from and structural inferences:
Key Observations:
Structural Differences: The pyrazolidine ring in the target compound is smaller (5-membered) compared to the 6-membered piperidine/piperazine rings in analogs. This may reduce ring strain but limit conformational flexibility.
Functional Group Impact :
- The ester moiety common to all compounds facilitates hydrolysis reactions, but the phenyl group in the target compound may sterically hinder nucleophilic attack compared to unsubstituted analogs.
- Piperazine derivatives (e.g., 1-Ethylpiperazine) exhibit basicity due to amine groups, whereas the pyrazolidine core in the target compound may show weaker basicity due to electron-withdrawing ester and aryl groups.
Physicochemical Properties :
- The higher molecular weight of this compound suggests a higher boiling point than 1-Ethylpiperazine (157°C), though experimental confirmation is needed.
- Piperidone derivatives (e.g., Ethyl 4-oxo-1-piperidinecarboxylate) lack aromaticity, likely making them more water-soluble than the phenyl-substituted target compound.
Bioactivity Context of Ethyl Carboxylate Derivatives
For example:
- Turmeric ethyl acetate extracts contain esters like curcuminoids, which exhibit antifungal activity against plant pathogens .
- Ginger extracts include ethyl esters linked to antioxidant effects .

The ester group in this compound may similarly enhance membrane permeability in biological systems, though its specific activity remains unexplored in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

